molecular formula C16H19ClN4O3S B5372634 4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide CAS No. 957513-85-8

4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B5372634
CAS No.: 957513-85-8
M. Wt: 382.9 g/mol
InChI Key: QNVBUVYYKKJHJU-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a chloro group at position 4, a methyl group at position 1, and a carboxamide moiety at position 5. The phenyl ring attached to the carboxamide is substituted with a piperidin-1-ylsulfonyl group at the para position. This structural motif is critical for interactions with biological targets, such as enzymes or receptors, and is shared with compounds exhibiting antiviral, anticancer, and insecticidal activities . Its synthesis typically involves coupling pyrazole carboxylic acid derivatives with substituted anilines under standard amidation conditions, followed by sulfonylation to introduce the piperidine sulfonyl group .

Properties

IUPAC Name

4-chloro-2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-20-15(14(17)11-18-20)16(22)19-12-5-7-13(8-6-12)25(23,24)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVBUVYYKKJHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136027
Record name 4-Chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957513-85-8
Record name 4-Chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957513-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chloro-methyl group: This step involves chlorination of the methyl group using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidine sulfonyl group: This is usually done through a nucleophilic substitution reaction where the piperidine sulfonyl chloride reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium thiolate in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that is used in scientific research. It features a pyrazole ring, a piperidinylsulfonyl group, and a carboxamide functional group. The molecular formula of the compound is C18H22ClN3O2S, and it has a molecular weight of 367.91 g/mol. The chlorine atom, piperidine ring, and sulfonyl group give the compound unique chemical properties, making it a subject of interest in medicinal chemistry and pharmacological research.

Scientific Research Applications

  • Enzyme and receptor inhibition Research suggests that this compound has significant biological activities and has been studied for its potential as an inhibitor of various enzymes and receptors.
  • Anti-inflammatory, analgesic, and anticancer properties Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. Studies have shown that compounds in this class can inhibit cyclooxygenase enzymes and exhibit cytotoxic effects against cancer cell lines.
  • Modification of biological activity or solubility The functional groups present in the compound facilitate modifications that can enhance biological activity or alter solubility.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Nucleoside Measles Virus RNA Polymerase Inhibitors

Compounds such as N-(4-((4-((methoxymethoxy)methyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1c) share the piperidin-1-ylsulfonylphenyl-carboxamide backbone with the target compound. These analogs exhibit potent antiviral activity by inhibiting the measles virus RNA-dependent RNA polymerase (IC₅₀ values in the nanomolar range). Key differences include substituents on the pyrazole ring (e.g., trifluoromethyl at position 3) and modifications to the piperidine group, which enhance binding affinity to the viral polymerase .

Compound Name Substituents (Pyrazole) Biological Activity (IC₅₀) Key Structural Feature
Target Compound 4-Cl, 1-Me Under investigation Piperidin-1-ylsulfonylphenyl
1c 3-CF₃, 1-Me 0.12 µM (Measles virus) 4-(Methoxymethoxy)methylpiperidine

Insecticidal Pyrazole Carboxamides

Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]-1H-pyrazole-5-carboxamide) is a commercial insecticide with structural similarities to the target compound. Both feature a chloro-substituted pyrazole and a carboxamide-linked phenyl group. However, tolfenpyrad’s phenyl ring has a 4-methylphenoxy group instead of a piperidinylsulfonyl moiety. This difference reduces its enzyme inhibition breadth but enhances insecticidal efficacy against pests like whiteflies (LC₅₀: 0.02–0.05 ppm) .

Compound Name Substituents (Phenyl) Application Efficacy (LC₅₀)
Target Compound Piperidin-1-ylsulfonyl Research phase N/A
Tolfenpyrad 4-Methylphenoxy Insecticide 0.02–0.05 ppm

Anticancer Isatin Sulfonamide Derivatives

Compounds like 3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one (3a) incorporate the piperidinylsulfonyl group and demonstrate anticancer activity against hepatocellular carcinoma (HepG2 IC₅₀: 16.8 µM). While the core structure differs (isatin vs. pyrazole), the shared sulfonylpiperidine group suggests a role in binding angiogenesis markers like EGFR. The target compound’s pyrazole core may offer improved metabolic stability compared to isatin derivatives .

Compound Name Core Structure Target (IC₅₀) Binding Free Energy (EGFR)
Target Compound Pyrazole N/A Under investigation
3a Isatin 16.8 µM (HepG2) -21.74 kcal/mol

Carbonic Anhydrase Inhibitors

N-[4-(Aminosulfonyl)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide (4d) shares the carboxamide-linked sulfonamide phenyl group but replaces piperidine with an aminosulfonyl group. This compound inhibits carbonic anhydrase IX (Ki: 8.2 nM), highlighting the importance of sulfonamide groups in enzyme binding.

Compound Name Sulfonamide Group Enzyme Inhibition (Ki) Solubility (LogP)
Target Compound Piperidinyl N/A Estimated ~3.5 (predicted)
4d Aminosulfonyl 8.2 nM (CA IX) 2.1

Key Findings and Implications

  • Antiviral Potential: The piperidinylsulfonyl group in the target compound aligns with non-nucleoside inhibitors of viral polymerases, suggesting promise for antiviral development .
  • Insecticide vs. Drug Design: Structural analogs like tolfenpyrad demonstrate that minor modifications (e.g., phenoxy vs. sulfonylpiperidine) shift applications from agriculture to human therapeutics .
  • Role of Sulfonyl Groups : Sulfonamide and sulfonylpiperidine moieties enhance binding to enzymes (e.g., carbonic anhydrase, EGFR) but require optimization for target selectivity .

Biological Activity

The compound 4-chloro-1-methyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H21ClN4O2S
  • Molecular Weight : 376.91 g/mol
  • CAS Number : 145966143

Antitumor Activity

Research has shown that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They are particularly effective against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound has been found to inhibit the activity of several kinases, including BRAF(V600E), which is crucial for cell proliferation in certain cancers .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have indicated that it can reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are markers of inflammation .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound showed promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the phenyl and piperidine groups can significantly influence its potency and selectivity.

ModificationEffect on Activity
Addition of methyl group at position 1Increased antitumor activity
Variation in piperidine substituentsAltered anti-inflammatory effects

Study 1: Antitumor Efficacy

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound was tested for cytotoxicity. Results indicated a synergistic effect when combined with doxorubicin, enhancing overall efficacy against resistant cancer cells .

Study 2: Anti-inflammatory Mechanism

A separate study evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced macrophages. The results demonstrated a significant reduction in cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Antimicrobial Testing

In vitro tests against Staphylococcus aureus showed that the compound inhibited biofilm formation and exhibited bactericidal activity with MIC values as low as 0.22 μg/mL .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

  • The synthesis of pyrazole-carboxamide derivatives typically involves sequential reactions, including cyclocondensation, sulfonylation, and carboxamide coupling. For example, analogous compounds are synthesized via a 1,5-diarylpyrazole core template, followed by functionalization of the piperidine-sulfonylphenyl group . Critical parameters include:

  • Reagent selection : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) for cyclization .
  • Temperature control : Optimized heating (e.g., 80–100°C) to prevent side reactions during sulfonylation .
  • Purification : High Performance Liquid Chromatography (HPLC) to achieve >95% purity, with Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation .

Q. Which analytical techniques are most effective for characterizing its structural integrity?

  • NMR spectroscopy : Essential for confirming the piperidine-sulfonylphenyl linkage and pyrazole ring substitution patterns .
  • X-ray crystallography : Resolves bond angles and torsional strain in the sulfonyl-piperidine group (e.g., C-S=O bond angles near 106.5°) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .

Q. How does the chloro-methyl substitution on the pyrazole ring influence its reactivity?

  • The 4-chloro-1-methyl groups enhance electrophilic substitution resistance but increase steric hindrance during coupling reactions. Computational studies (e.g., density functional theory, DFT) predict reduced electron density at the pyrazole C-5 position, affecting nucleophilic attack efficiency .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data?

  • Assay standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target engagement .
  • Solubility optimization : Adjust dimethyl sulfoxide (DMSO) concentrations to prevent aggregation artifacts in cellular assays .
  • Metabolic stability testing : Liver microsome assays (e.g., human CYP3A4 incubation) to assess pharmacokinetic variability .

Q. How can molecular docking studies improve the design of analogs with enhanced target affinity?

  • Protein-ligand modeling : Dock the compound into target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Key interactions include:

  • Hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp/Lys pairs) .
  • π-π stacking of the phenyl-piperidine moiety with hydrophobic pockets .
    • Free energy calculations : Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to rank binding affinities of analogs .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reaction systems for exothermic steps (e.g., sulfonylation) to maintain temperature control .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) for selective C-N coupling at the pyrazole C-5 position .
  • DoE (Design of Experiments) : Statistical optimization of molar ratios (e.g., pyrazole:piperidine-sulfonyl chloride) to maximize yield .

Methodological Resources

Q. How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC-MS to identify degradation products .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C, correlating with storage recommendations .

Q. What computational tools predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • SwissADME : Predicts blood-brain barrier permeability (e.g., low for this compound due to sulfonyl group polarity) .
  • ProTox-II : Estimates hepatotoxicity risk based on structural alerts (e.g., chloro-substituted pyrazole) .

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